molecular formula C23H16N4O3 B11684536 N'-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11684536
M. Wt: 396.4 g/mol
InChI Key: WKIOQEXDIILADK-BUVRLJJBSA-N
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Description

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines a quinoline ring with a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major product is the corresponding oxidized form of the compound.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It may also interact with specific enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-nitrophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its combination of a quinoline ring and a hydrazide group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16N4O3/c28-23(26-24-15-16-7-6-10-18(13-16)27(29)30)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-15H,(H,26,28)/b24-15+

InChI Key

WKIOQEXDIILADK-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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